molecular formula C16H22N2O B12983946 (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile

(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile

Cat. No.: B12983946
M. Wt: 258.36 g/mol
InChI Key: BGGYJIDVLFHHLG-HIFRSBDPSA-N
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Description

(3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl halides under basic conditions.

    Attachment of the 4-Methoxyphenyl Group: This can be done through a substitution reaction using 4-methoxyphenyl halides.

    Introduction of the Carbonitrile Group: This step may involve the use of cyanide sources under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst may be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl group.

    Reduction: Products may include amine derivatives of the carbonitrile group.

    Substitution: Products may include various substituted derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Chiral Catalysts: Due to its chiral nature, it may be used in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Biological Activity Studies: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects and used as a lead compound in drug development.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile: Lacks the methoxy group, which may affect its biological activity.

    (3S,4R)-1-(tert-Butyl)-4-(4-hydroxyphenyl)pyrrolidine-3-carbonitrile: Contains a hydroxy group instead of a methoxy group, which may alter its reactivity and interactions.

Uniqueness

The presence of the methoxy group in (3S,4R)-1-(tert-Butyl)-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile may confer unique properties, such as increased lipophilicity or specific binding interactions with biological targets.

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(3S,4R)-1-tert-butyl-4-(4-methoxyphenyl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C16H22N2O/c1-16(2,3)18-10-13(9-17)15(11-18)12-5-7-14(19-4)8-6-12/h5-8,13,15H,10-11H2,1-4H3/t13-,15+/m1/s1

InChI Key

BGGYJIDVLFHHLG-HIFRSBDPSA-N

Isomeric SMILES

CC(C)(C)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)OC)C#N

Canonical SMILES

CC(C)(C)N1CC(C(C1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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